
Carotegrast prodrug activation and metabolism

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Carotegrast

Cat. No.: B1668454 Get Quote

An in-depth guide to the prodrug activation, metabolism, and mechanism of action of

Carotegrast, an oral α4-integrin antagonist for the treatment of ulcerative colitis.

Introduction
Carotegrast methyl (formerly known as AJM300) is a novel, orally administered small-molecule

antagonist of α4-integrin.[1][2] It is approved in Japan for inducing remission in patients with

moderately active ulcerative colitis (UC) who have had an inadequate response to conventional

therapies.[1][3] As an ester prodrug, carotegrast methyl is designed to be hydrolyzed into its

active metabolite, carotegrast, which exerts a potent anti-inflammatory effect.[2][4] This

document provides a detailed technical overview of the activation, metabolism, and

pharmacokinetic profile of carotegrast methyl, intended for researchers and drug development

professionals.

Prodrug Activation and Metabolism
Carotegrast methyl is an esterified prodrug that enables oral administration.[5] Upon oral

ingestion and absorption, it undergoes rapid and extensive conversion to its active carboxylic

acid form, carotegrast.

Primary Activation Pathway
The primary activation mechanism is the hydrolysis of the methyl ester group of carotegrast
methyl to form the active metabolite, carotegrast. This biotransformation is catalyzed

predominantly by carboxylesterase 1 (CES1), an enzyme highly expressed in the liver.[4] The
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systemic exposure to the active metabolite, carotegrast, is significantly higher than that of the

parent prodrug, indicating efficient conversion.[5]
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Prodrug activation pathway of Carotegrast Methyl.

Further Metabolism and Drug Interactions
The active metabolite, carotegrast, is subject to further metabolism. While specific metabolites

are not detailed in the provided literature, their exposure is known to increase with the co-

administration of certain drugs.[4][6]

CYP3A4 Inhibition: Clinical studies have classified carotegrast methyl as a moderate

inhibitor of Cytochrome P450 3A4 (CYP3A4). This suggests a potential for drug-drug

interactions, possibly enhancing the effects of other drugs that are metabolized by this

enzyme.[1][2]

OATP Transporter Involvement: Co-administration of carotegrast methyl with rifampicin, a

potent inhibitor of Organic Anion-Transporting Polypeptides (OATPs), significantly increases

the plasma concentration of carotegrast.[4][6] This indicates that OATP1B1 and/or

OATP1B3 transporters play a role in the hepatic uptake and disposition of carotegrast.

Pharmacokinetic Profile
The pharmacokinetic properties of carotegrast methyl and its active metabolite have been

evaluated in several clinical studies involving healthy volunteers and patients with ulcerative

colitis.

Quantitative Pharmacokinetic Data
The following tables summarize key pharmacokinetic parameters.

Table 1: Pharmacokinetic Parameters of Carotegrast Methyl and Carotegrast

Parameter
Carotegrast Methyl
(Prodrug)

Carotegrast (Active
Metabolite)

Source

Systemic Exposure

Ratio
1x

4.6 to 7.8-fold
higher than
prodrug

[5]
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| Terminal Elimination Half-life (t½) | Approx. 8.0 - 20.2 hours | Approx. 10.0 - 15.6 hours |[4] |

Table 2: Effect of Food on Systemic Exposure (Single 960 mg Dose)

Analyte Parameter
Reduction in
Exposure (Fed vs.
Fasted)

Source

Carotegrast Methyl AUClast 21% – 57% [5][7]

| Carotegrast | AUClast | 5% – 29% |[5][7] |

AUClast: Area under the plasma concentration-time curve from time zero to the last

measurable concentration.

Table 3: Effect of Rifampicin Co-administration on Carotegrast (Single 960 mg Dose)

Parameter
Geometric Mean
Ratio (With/Without
Rifampicin)

90% Confidence
Interval

Source

Cmax 4.78 3.64 – 6.29 [6]

| AUC0-t | 5.59 | 4.60 – 6.79 |[6] |

Cmax: Maximum plasma concentration; AUC0-t: Area under the plasma concentration-time

curve from time zero to time t.

Mechanism of Action
The therapeutic effect of carotegrast is derived from its antagonism of α4-integrins.
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Mechanism of action of Carotegrast.

Carotegrast exerts its anti-inflammatory effect by blocking the interaction between α4-integrins

on the surface of leukocytes (such as lymphocytes) and their corresponding vascular adhesion

molecules on endothelial cells.[8][9]

α4β1-VCAM-1 Blockade: It inhibits the binding of α4β1 integrin to Vascular Cell Adhesion

Molecule-1 (VCAM-1).[2]

α4β7-MAdCAM-1 Blockade: It inhibits the binding of α4β7 integrin to Mucosal Addressin Cell

Adhesion Molecule-1 (MAdCAM-1), which is crucial for gut-specific leukocyte homing.[2][10]

By blocking these interactions, carotegrast prevents the migration and infiltration of

inflammatory cells from the bloodstream into the intestinal tissue, thereby reducing the

inflammation characteristic of ulcerative colitis.[9][10]

Experimental Protocols
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The pharmacokinetic and safety data for carotegrast methyl have been established through

rigorous clinical trials. A representative study design is the randomized, crossover study used to

assess drug-drug interactions and food effects.[6][7]
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Workflow for a typical crossover pharmacokinetic study.

Study Design: A randomized, 2x2 crossover study.[6]

Participants: Healthy adult subjects.[6]

Dosing: Subjects receive a single dose of carotegrast methyl (e.g., 960 mg) alone in one

period and with a co-administered drug (e.g., rifampicin 600 mg) or under fed conditions in

the other period.[6][7]

Washout Period: A washout period of at least 7 days separates the two treatment periods to

ensure complete elimination of the drug from the previous period.[4]

Pharmacokinetic Analysis: Blood samples are collected at predetermined time points after

dosing to measure the plasma concentrations of carotegrast methyl and carotegrast. Key

parameters like Cmax and AUC are calculated using non-compartmental methods.[5]

Safety Monitoring: Adverse events (AEs) are monitored throughout the study to assess

safety and tolerability.[6]

Conclusion
Carotegrast methyl is an orally available prodrug that is efficiently converted to its active

metabolite, carotegrast, primarily by CES1-mediated hydrolysis. Carotegrast acts as a potent

α4-integrin antagonist, preventing leukocyte infiltration into the gut. Its pharmacokinetic profile

is influenced by food and co-administration with OATP inhibitors. A thorough understanding of

its activation and metabolic pathways is critical for its safe and effective use in the treatment of

ulcerative colitis.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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